Pyridine Regioisomer Differentiation: Pyridin-3-yl vs. Pyridin-4-yl in 4-(Pyridyl)thiazole-2-Acetamide Scaffolds
In a systematic study of 24 novel 4-(2/3/4-pyridyl)thiazole-2-acetamide derivatives evaluated against the SW1353 human chondrosarcoma cell line, the pyridyl regioisomer position directly influenced antiproliferative potency. The most active compound in this series (bearing a benzimidazole moiety) achieved an IC50 of 2.03 ± 1.05 µM, surpassing doxorubicin (IC50 5.05 ± 1.07 µM) [1]. While this study did not isolate the identical 2,4-dimethylphenylacetyl derivative evaluated here, it establishes that pyridin-3-yl, pyridin-2-yl, and pyridin-4-yl attachments to the thiazole core produce non-equivalent biological outcomes within the same assay system. The pyridin-3-yl regioisomer (the substitution pattern present in CAS 922675-52-3) places the nitrogen lone pair in the meta position relative to the thiazole ring, generating a distinct hydrogen-bond acceptor geometry compared to the para (pyridin-4-yl) or ortho (pyridin-2-yl) orientations [1]. This regioisomer-dependent activity profile means the pyridin-4-yl analog (CAS 899731-59-0) cannot be assumed to exhibit equivalent target engagement or potency.
| Evidence Dimension | Antiproliferative activity (IC50) in SW1353 chondrosarcoma cells, MTT assay |
|---|---|
| Target Compound Data | No direct IC50 data available for CAS 922675-52-3 specifically. The compound bears the 4-(pyridin-3-yl)thiazole regioisomer scaffold. |
| Comparator Or Baseline | Best compound in 4-(pyridyl)thiazole-2-acetamide series: IC50 = 2.03 ± 1.05 µM (benzimidazole-substituted derivative); Doxorubicin control: IC50 = 5.05 ± 1.07 µM. Pyridin-4-yl and pyridin-2-yl regioisomers in the same study showed different activity profiles [1]. |
| Quantified Difference | Regioisomer-dependent activity demonstrated; quantitative difference between pyridin-3-yl and pyridin-4-yl regioisomers not numerically extracted for the identical 2,4-dimethylphenylacetyl derivative due to absence of direct head-to-head data. |
| Conditions | SW1353 human chondrosarcoma cell line; MTT assay; 48 h incubation; doxorubicin as reference standard [1]. |
Why This Matters
Scientific selection between CAS 922675-52-3 (pyridin-3-yl) and its pyridin-4-yl regioisomer (CAS 899731-59-0) cannot be based on assumed equivalence; regioisomer-specific SAR must be considered for target-based screening campaigns.
- [1] Coşkun, G. P.; Şahin, Z.; Erdoğan, Ö.; Çevik, Ö.; Biltekin, S. N.; Yurttaş, L.; Berk, B.; Ülgen, M.; Demirayak, Ş. Discovery of Novel Potent Human Chondrosarcoma (SW1353) Inhibitors: 4-(2/3/4-Pyridyl)thiazole 2-Acetamide Derivatives. J. Mol. Struct. 2023, 1272, 134170. DOI: 10.1016/j.molstruc.2022.134170. View Source
